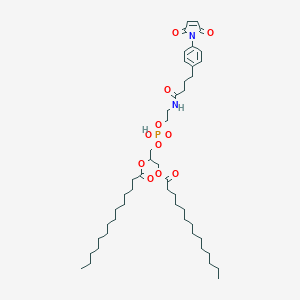
Bipolaroxin
Vue d'ensemble
Description
Bipolaroxin is a selective phytotoxin produced by the fungus Bipolaris sorokiniana, which is known to cause spot blotch disease in wheat. This compound is a bicyclical sesquiterpene belonging to the family Eremophilane . It plays a significant role in the interaction between the pathogen and the host plant, leading to the development of necrotic lesions on the leaves .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bipolaroxin can be isolated from the culture filtrate of Bipolaris sorokiniana. The isolation process involves purification using preparative thin-layer chromatography (prep TLC), followed by characterization using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound, as it is primarily studied in a research context. The compound is typically produced in small quantities for experimental purposes by cultivating the fungus and extracting the toxin from the culture filtrate .
Analyse Des Réactions Chimiques
Types of Reactions: Bipolaroxin undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, which are essential for its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired outcome and the experimental setup .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound. These derivatives can exhibit different biological activities and are often studied to understand the compound’s mechanism of action .
Applications De Recherche Scientifique
Bipolaroxin has several scientific research applications, particularly in the fields of plant pathology and biochemistry. It is used to study the host-pathogen interactions in wheat, providing insights into the molecular mechanisms underlying spot blotch disease . Additionally, this compound’s ability to induce necrotic lesions makes it a valuable tool for investigating plant defense responses and the role of specific proteins and pathways in these processes .
Mécanisme D'action
Bipolaroxin exerts its effects by interacting with specific molecular targets in the host plant. It binds to the Gα and Gβ subunits of the wheat heterotrimeric G-protein, leading to the disruption of various physio-biochemical pathways . This interaction results in the formation of necrotic lesions on the leaves, which are characteristic of spot blotch disease . The compound also affects the phenylpropanoid and mitogen-activated protein kinase (MAPK) pathways, further contributing to its pathogenic effects .
Comparaison Avec Des Composés Similaires
Bipolaroxin is unique among phytotoxins due to its specific structure and mode of action. Similar compounds produced by other species of Bipolaris, such as those from Bipolaris cookei, also exhibit phytotoxic activity but differ in their chemical structure and target specificity . For example, compounds like Cyclo-N-methylphenylalanyltryptophenyl (cNMPT) from Bipolaris cookei show selective herbicidal activity against dicotyledonous weeds . These differences highlight the uniqueness of this compound and its specific role in the interaction between Bipolaris sorokiniana and wheat .
Propriétés
IUPAC Name |
2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-9(7-16)15(19)8-14(3)10(2)12(17)5-4-11(14)6-13(15)18/h4-7,10,12,17,19H,1,8H2,2-3H3/t10-,12-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQQYIKTDAADV-OBCWZRDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C=CC2=CC(=O)C(CC12C)(C(=C)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C=CC2=CC(=O)[C@@](C[C@]12C)(C(=C)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905663 | |
| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100665-30-3 | |
| Record name | Bipolaroxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100665303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)

![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B8436.png)
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)

![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)






![Formamide, [14C]](/img/structure/B8465.png)
